molecular formula C17H18ClN5O2 B14975947 8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14975947
M. Wt: 359.8 g/mol
InChI Key: MKERLCLTJGPPRB-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a propyl group attached to the imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the reagent.

    Addition of Methyl and Propyl Groups: The methyl and propyl groups are added through alkylation reactions, using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-f]purines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: Research suggests it may have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrimido[4,5-d]pyrimidine: Structurally related to purines and exhibits varied biological activities.

Uniqueness

8-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methyl group, and a propyl group attached to the imidazo[2,1-f]purine core sets it apart from other similar compounds.

Properties

Molecular Formula

C17H18ClN5O2

Molecular Weight

359.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H18ClN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h4-7H,3,8-10H2,1-2H3

InChI Key

MKERLCLTJGPPRB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C

Origin of Product

United States

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